1-[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine dihydrochloride
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Overview
Description
1-[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with a methanamine group and a 3-methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction.
Addition of the 3-Methylbutyl Side Chain: The 3-methylbutyl side chain is added through an alkylation reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)piperidine: This compound has a similar piperidine ring structure but lacks the 3-methylbutyl side chain.
1-Ethyl-3-[(2R)-2-methylbutyl]piperidine: This compound has a similar side chain but differs in the substitution pattern on the piperidine ring.
Uniqueness
1-[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine dihydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H26Cl2N2 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C11H24N2.2ClH/c1-10(2)6-8-13-7-4-3-5-11(13)9-12;;/h10-11H,3-9,12H2,1-2H3;2*1H/t11-;;/m1../s1 |
InChI Key |
KSVYKTRRDZMEHX-NVJADKKVSA-N |
Isomeric SMILES |
CC(C)CCN1CCCC[C@@H]1CN.Cl.Cl |
Canonical SMILES |
CC(C)CCN1CCCCC1CN.Cl.Cl |
Origin of Product |
United States |
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